
3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is a chemical compound with the molecular formula C15H21NO It is characterized by a benzene ring substituted with a pyrrolidine ring and a cyclopentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The cyclopentyloxy group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies suggest that the compound may interact with proteins involved in signal transduction pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Cyclopentylbenzene: A compound with a cyclopentyl group attached to a benzene ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Uniqueness: 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is unique due to the presence of both the cyclopentyloxy group and the pyrrolidine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
2-(3-cyclopentyloxyphenyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-2-7-13(6-1)17-14-8-3-5-12(11-14)15-9-4-10-16-15/h3,5,8,11,13,15-16H,1-2,4,6-7,9-10H2 |
Clave InChI |
LECXESRIMSZNPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC(=C2)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


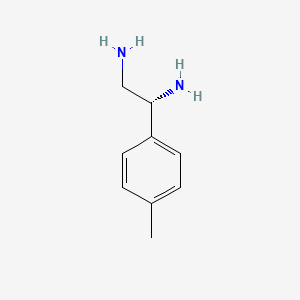
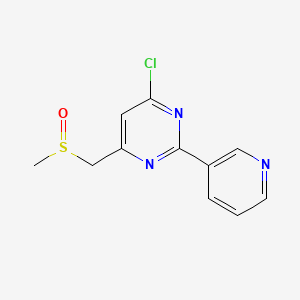
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)
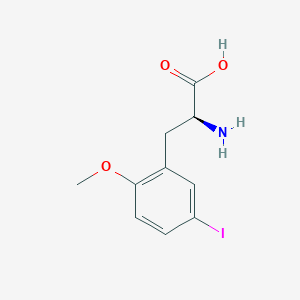
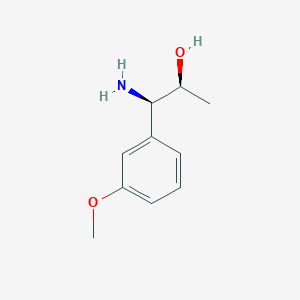
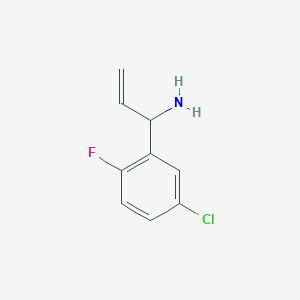
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)

![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)

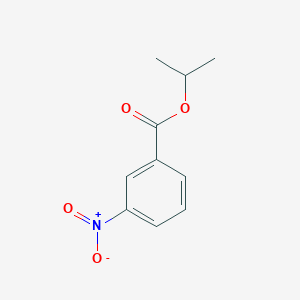
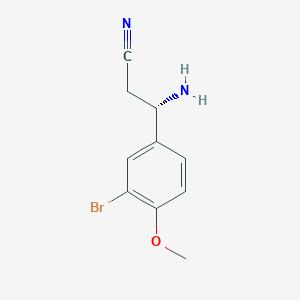
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
